N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-(propan-2-yloxy)benzamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-(propan-2-yloxy)benzamide is a benzamide derivative characterized by three key structural features:
- Tetrahydrothiophene-1,1-dioxide (sulfolane) moiety: This cyclic sulfone group enhances solubility and metabolic stability due to its polar nature .
- 4-Isopropoxybenzamide core: The isopropoxy group at the para position of the benzamide may modulate electronic effects and steric interactions.
This compound belongs to a class of N-substituted benzamides frequently explored in medicinal chemistry for their pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C23H29NO4S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C23H29NO4S/c1-4-18-5-7-19(8-6-18)15-24(21-13-14-29(26,27)16-21)23(25)20-9-11-22(12-10-20)28-17(2)3/h5-12,17,21H,4,13-16H2,1-3H3 |
InChI Key |
SXUVKCDXSAZQDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the dioxidotetrahydrothiophene ring, followed by the introduction of the ethylbenzyl group and the propan-2-yloxybenzamide moiety. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying biochemical pathways and interactions.
Medicine: Potential therapeutic applications, such as drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound’s structural analogs differ in substituents on the benzamide ring and the benzyl group, leading to variations in physicochemical properties (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity :
- The 4-ethylbenzyl group in the target compound likely increases lipophilicity compared to the 4-methoxybenzyl analog , which may enhance membrane permeability but reduce aqueous solubility.
- Replacing the isopropoxy group with a hexyloxy chain (as in ) introduces a longer alkyl chain, significantly boosting hydrophobicity.
The methoxy group in reduces steric bulk compared to ethyl, possibly improving target engagement in sterically restricted environments.
Predicted Physicochemical Properties :
- The methoxy analog has a predicted pKa of -1.12, suggesting it exists predominantly in a deprotonated state at physiological pH, enhancing solubility. The target compound’s pKa is unreported but expected to differ due to the ethyl group’s inductive effects.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-(propan-2-yloxy)benzamide is a complex organic compound notable for its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research.
Compound Structure and Properties
This compound features a tetrahydrothiophene ring modified with a dioxido group , an ethylbenzyl group , and a propan-2-yloxy-substituted benzamide moiety . The molecular formula is C23H34N2O4S, with a molecular weight of approximately 471.7 g/mol. The combination of these functional groups contributes to its distinctive chemical properties, which may influence its biological interactions.
Biological Activity
The biological activity of this compound is primarily linked to its interactions with specific molecular targets, such as enzymes and receptors. Key findings include:
- Modulation of Biological Pathways : The presence of the dioxido group and benzamide moiety suggests that this compound may modulate various biological pathways, potentially influencing therapeutic outcomes in medicinal applications.
- Binding Affinity Studies : Interaction studies reveal that the compound exhibits significant binding affinity towards certain biological targets. Techniques employed include radiolabeling assays and surface plasmon resonance to measure binding kinetics and affinities.
Table 1: Comparison of Structural Features with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzamide | Simple amide structure | Basic structure without additional functional groups |
| N-(4-Ethylbenzyl)benzamide | Contains ethylbenzyl group | Lacks the tetrahydrothiophene and dioxido modifications |
| N-(1,1-Dioxido-tetrahydrothiophen) | Similar thiophene structure | Does not include ethylbenzyl or propan-2-yloxy groups |
The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical and biological properties.
Therapeutic Potential
Research indicates that compounds similar to this compound have diverse pharmacological activities. Potential therapeutic applications include:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria. This suggests that the compound may possess similar capabilities, potentially making it useful in treating infections .
- Neuropharmacological Applications : Studies on related compounds indicate potential use in modulating potassium channels, which are crucial for neuronal excitability. This could lead to applications in treating anxiety and depression by influencing neurotransmitter release.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds. For instance:
- GIRK Channel Activation : Research has shown that certain derivatives activate G protein-gated inwardly rectifying potassium channels (GIRK), which play a role in neuronal signaling. This activity suggests possible applications in neuropharmacology.
- Antiinflammatory Properties : Other derivatives have been associated with antiinflammatory effects, indicating that this compound may also exhibit similar properties, warranting further investigation into its mechanisms of action .
Q & A
Basic Research Question
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions and stereochemistry (e.g., distinguishing benzyl vs. tetrahydrothiophene protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous 3D structure determination, particularly to resolve conformational flexibility in the tetrahydrothiophene ring .
How can computational modeling predict the compound’s interaction with biological targets?
Advanced Research Question
- Docking Studies : Tools like AutoDock or Schrödinger Suite model binding to hypothesized targets (e.g., kinases or GPCRs), leveraging the sulfone group’s polarity for hydrogen bonding .
- MD Simulations : Assess stability of ligand-target complexes over time, focusing on the isopropoxy group’s role in maintaining hydrophobic interactions .
- SAR Analysis : Machine learning models (e.g., Random Forest) trained on analogs’ bioactivity data predict optimal substituent combinations .
What strategies address contradictory bioactivity data across in vitro and in vivo studies?
Advanced Research Question
Contradictions may arise from metabolic instability or off-target effects. Solutions include:
- Metabolite Identification : LC-MS/MS to detect metabolites (e.g., oxidation of the ethylbenzyl group) that alter activity .
- Prodrug Design : Masking the sulfone group with ester prodrugs to improve bioavailability .
- Selectivity Profiling : Kinase or receptor panel screens to identify off-target interactions .
How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Basic Research Question
- pH Stability : The amide bond may hydrolyze under acidic/basic conditions. Buffered solutions (pH 6–8) are recommended for storage .
- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>150°C typical for similar benzamides) .
- Light Sensitivity : UV-Vis spectroscopy to assess photodegradation; amber vials for light-sensitive intermediates .
What structural analogs of this compound have been studied, and how do their activities compare?
Advanced Research Question
Key analogs and their modifications:
What in vitro assays are most suitable for preliminary evaluation of this compound’s therapeutic potential?
Basic Research Question
- Enzyme Inhibition : Fluorescence-based assays (e.g., ATPase activity for kinase targets) .
- Cell Viability : MTT or CellTiter-Glo assays in cancer cell lines (e.g., IC50 determination) .
- Membrane Permeability : Caco-2 cell monolayers to predict intestinal absorption .
How can reaction scalability challenges be mitigated during large-scale synthesis?
Advanced Research Question
- Flow Chemistry : Continuous processing improves heat/mass transfer for exothermic steps (e.g., sulfone oxidation) .
- Catalyst Recycling : Immobilized catalysts (e.g., polymer-supported EDC) reduce costs .
- Purification Optimization : Flash chromatography with gradient elution replaces recrystallization for intermediates .
What are the hypothesized mechanisms of action based on structural motifs?
Advanced Research Question
- Sulfone Group : May mimic phosphate moieties, enabling inhibition of ATP-binding proteins (e.g., kinases) .
- Benzamide Core : Stabilizes π-π stacking with aromatic residues in enzyme active sites .
- Ethylbenzyl Substituent : Could modulate cell membrane penetration via hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
